3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane
Description
3-Methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane is a structurally complex tropane derivative characterized by its bicyclic 8-azabicyclo[3.2.1]octane core. This scaffold is historically significant due to its presence in cocaine and related dopamine transporter (DAT) inhibitors like WIN35,428 . The compound features a 3-methylidene group (introducing rigidity and planar geometry) and an 8-aryl methanesulfonyl substituent with a trifluoromethyl moiety.
Properties
IUPAC Name |
3-methylidene-8-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2S/c1-11-7-14-5-6-15(8-11)20(14)23(21,22)10-12-3-2-4-13(9-12)16(17,18)19/h2-4,9,14-15H,1,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYISIAWDJKHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of chiral starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the stereochemical control necessary for the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the consistency and purity of the final product. This often requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane framework has been extensively modified to optimize pharmacological properties. Below is a comparative analysis of key analogs, focusing on structural variations and their implications:
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Key Findings from Structural Comparisons
Role of the 3-Position Substituent: Methylidene vs. Aromatic vs. Heterocyclic Substituents: Troparil’s 3-phenyl group is critical for DAT binding , while triazolyl substituents (e.g., ) enable bivalent receptor interactions .
Impact of the 8-Position Substituent: Sulfonamides vs. Esters: Sulfonamides (e.g., target compound, compound 33) exhibit superior metabolic stability over esters (e.g., Troparil), which are prone to hydrolysis . Trifluoromethyl Enhancement: The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 predicted), favoring CNS penetration compared to non-fluorinated analogs .
Tropane Core Modifications :
- N-Methylation : 8-Methyl derivatives (e.g., Troparil, Benztropine analogs) show enhanced DAT affinity but reduced selectivity due to anticholinergic effects .
- Spiro and Bivalent Ligands : Compounds with spiro-oxirane or dual-targeting moieties (e.g., ) demonstrate multifunctional pharmacology but increased synthetic complexity .
Biological Activity
3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane is a bicyclic compound characterized by a complex molecular structure that includes a nitrogen atom and various functional groups. This compound, identified by its CAS number 2309773-72-4, has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 345.38 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors influencing biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₃NO₂S |
| Molecular Weight | 345.38 g/mol |
| CAS Number | 2309773-72-4 |
| SMILES | C=C1CC2CCC(C1)N2S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Currently, there is no well-documented mechanism of action for this specific compound in the scientific literature. However, similar compounds in the azabicyclo family have been studied for their interactions with neurotransmitter transporters, such as dopamine (DAT) and serotonin (SERT) transporters.
Biological Activity
Research on related azabicyclo compounds has shown promising biological activities, particularly in neuropharmacology. For instance, studies have indicated that derivatives of 8-azabicyclo[3.2.1]octane exhibit significant binding affinity to DAT and SERT, which are critical for the regulation of neurotransmitter levels in the brain.
Case Studies
- Dopamine Transporter Affinity : A study focusing on various 8-azabicyclo derivatives found that certain modifications led to enhanced selectivity and potency at the dopamine transporter (DAT), with some compounds exhibiting Ki values as low as 4 nM . This suggests that structural features similar to those in this compound could also confer similar biological effects.
- Anti-Parkinsonism Activity : In a study examining anti-Parkinsonian effects, certain azabicyclo derivatives were shown to significantly reduce drug-induced catatonia in animal models, indicating potential therapeutic applications for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
